N-(3-(6-methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
N-(3-(6-methoxypyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound features a complex structure with a methoxypyridazinyl group, a biphenyl group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-methoxypyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the methoxypyridazinyl group, followed by its attachment to a phenyl ring. The biphenyl group is then introduced through a coupling reaction, and finally, the sulfonamide group is added under specific conditions to complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-methoxypyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methoxy group or the phenyl rings.
Reduction: Typically targets the sulfonamide group.
Substitution: Commonly occurs at the phenyl rings or the methoxypyridazinyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(3-(6-methoxypyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-(6-methoxypyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-nitrobenzamide
- N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide
Uniqueness
N-(3-(6-methoxypyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses.
Properties
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-29-23-15-14-22(24-25-23)19-8-5-9-20(16-19)26-30(27,28)21-12-10-18(11-13-21)17-6-3-2-4-7-17/h2-16,26H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNUIJFPHXODRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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